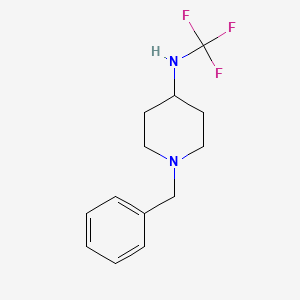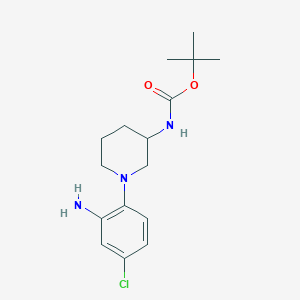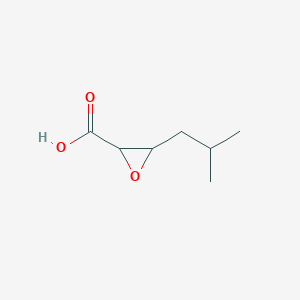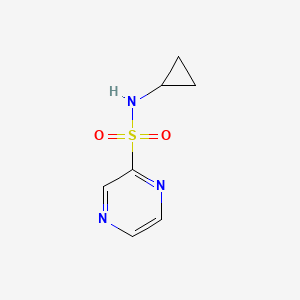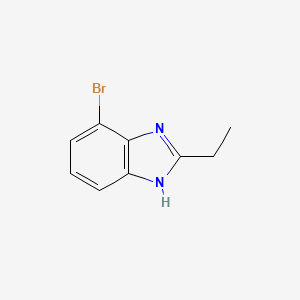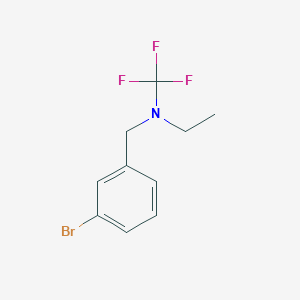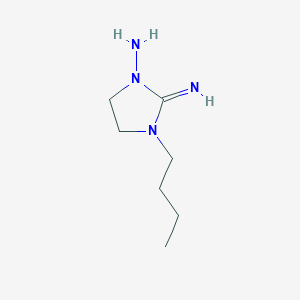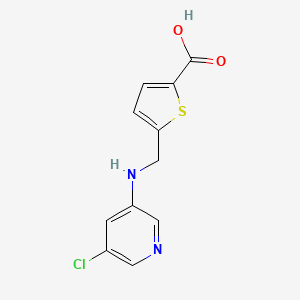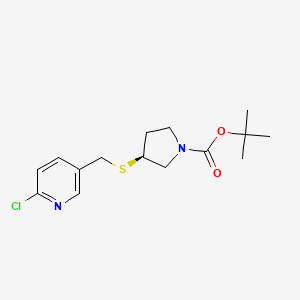![molecular formula C24H28N4O B13969890 N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide CAS No. 333725-81-8](/img/structure/B13969890.png)
N-(2-{[2-(Dimethylamino)-5-methylphenyl][(pyridin-2-yl)amino]methyl}-4-methylphenyl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide typically involves multi-step organic reactions. One common approach is to start with the formation of the dimethylamino and pyridin-2-ylamino substituted phenyl intermediates. These intermediates are then coupled through a series of condensation reactions, often using formamide as a reagent under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency and yield is also common. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives .
Aplicaciones Científicas De Investigación
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-dimethylamino-5-methyl-phenyl)-N-methyl-formamide
- N-(pyridin-2-ylamino)-methyl-phenyl)-N-methyl-formamide
- N-(4-methyl-phenyl)-N-methyl-formamide
Uniqueness
N-(2-[(2-dimethylamino-5-methyl-phenyl)-(pyridin-2-ylamino)-methyl]-4-methyl-phenyl)-N-methyl-formamide is unique due to its specific combination of functional groups and aromatic structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
333725-81-8 |
|---|---|
Fórmula molecular |
C24H28N4O |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
N-[2-[[2-(dimethylamino)-5-methylphenyl]-(pyridin-2-ylamino)methyl]-4-methylphenyl]-N-methylformamide |
InChI |
InChI=1S/C24H28N4O/c1-17-9-11-21(27(3)4)19(14-17)24(26-23-8-6-7-13-25-23)20-15-18(2)10-12-22(20)28(5)16-29/h6-16,24H,1-5H3,(H,25,26) |
Clave InChI |
GTSIUNMTJYTVKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C)C)C(C2=C(C=CC(=C2)C)N(C)C=O)NC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


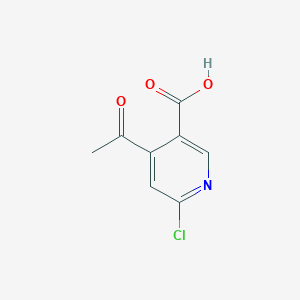
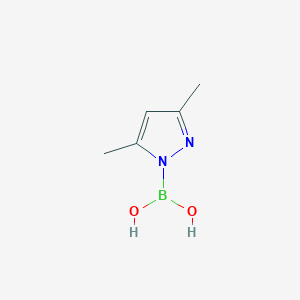
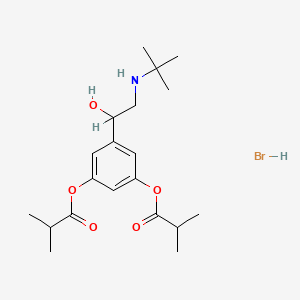
![5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
![6-(4-Chlorobenzyl)-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13969834.png)
